molecular formula C8H3BrF3N B582136 5-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 1208076-28-1

5-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B582136
CAS No.: 1208076-28-1
M. Wt: 250.018
InChI Key: YXEMPTWEFRLPBY-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)benzonitrile typically involves the bromination of 2-(trifluoromethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The raw materials, including 2-(trifluoromethyl)benzonitrile and bromine, are reacted in a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Reduction: Corresponding amines.

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzonitrile
  • 4-Bromo-2-(trifluoromethyl)benzonitrile
  • 2-(Trifluoromethyl)benzonitrile

Uniqueness

5-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) makes it a versatile intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs .

Biological Activity

5-Bromo-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and related research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom and a trifluoromethyl group. The presence of these substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug development. The molecular formula is C8H4BrF3NC_8H_4BrF_3N, with a molecular weight of 265.03 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences the compound's reactivity and biological interactions, enhancing its potential as a pharmacophore in drug discovery.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit significant biological activities:

  • Anticancer Properties : Compounds structurally related to this compound have been explored for their potential in treating various cancers. For instance, benzimidazole derivatives derived from similar compounds have shown promise in inhibiting endothelial cell growth, which is crucial in cancer progression.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the synthesis of benzimidazole derivatives from this compound reported that these derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key growth pathways in endothelial cells, suggesting a novel approach for anticancer therapy.
  • Pharmacological Screening : High-throughput screening of compounds similar to this compound revealed that many exhibited enhanced potency against specific cancer cell lines compared to non-fluorinated analogs. The trifluoromethyl group was identified as a critical factor for improved activity .
  • Drug Development Potential : The lipophilic nature of this compound makes it a candidate for further development in pharmaceuticals aimed at targeting metabolic pathways or specific cancers .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrileContains an amino group; bromine; trifluoromethylEnhanced reactivity; potential anticancer activity
4-Bromo-2-(trifluoromethyl)benzonitrileLacks amino group; contains bromineIncreased lipophilicity; potential for enzyme interaction
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrileContains fluorine; lacks amino groupPromising pharmacological properties due to halogen substitution

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEMPTWEFRLPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679246
Record name 5-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-28-1
Record name 5-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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